N-(2-bromo-4-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide
CAS No.: 1251549-05-9
Cat. No.: VC11892555
Molecular Formula: C17H15BrN2O3S
Molecular Weight: 407.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251549-05-9 |
|---|---|
| Molecular Formula | C17H15BrN2O3S |
| Molecular Weight | 407.3 g/mol |
| IUPAC Name | N-(2-bromo-4-methylphenyl)-4-ethyl-7-hydroxy-5-oxothieno[3,2-b]pyridine-6-carboxamide |
| Standard InChI | InChI=1S/C17H15BrN2O3S/c1-3-20-12-6-7-24-15(12)14(21)13(17(20)23)16(22)19-11-5-4-9(2)8-10(11)18/h4-8,21H,3H2,1-2H3,(H,19,22) |
| Standard InChI Key | RXQPLVDOWQVQQR-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C(=C(C1=O)C(=O)NC3=C(C=C(C=C3)C)Br)O)SC=C2 |
| Canonical SMILES | CCN1C2=C(C(=C(C1=O)C(=O)NC3=C(C=C(C=C3)C)Br)O)SC=C2 |
Introduction
N-(2-bromo-4-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is a complex organic compound featuring a thieno[3,2-b]pyridine core, which is a fused bicyclic structure containing sulfur and nitrogen atoms. This compound is characterized by its unique molecular structure and potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of a bromo group and a hydroxyl group contributes to its reactivity and biological activity.
Synthesis
The synthesis of N-(2-bromo-4-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide typically involves multi-step reactions. These steps often require careful control of reaction conditions to ensure the formation of the desired product.
Biological Activities
Compounds similar to N-(2-bromo-4-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide have shown various biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-Bromophenyl)-7-hydroxyquinoline | Quinoline core | Antimicrobial |
| N-(2-Methylphenyl)-thieno[3,2-b]pyridine | Thienopyridine core | Anticancer |
| 4-Ethylthieno[3,2-b]pyridine derivative | Thienopyridine core | Anti-inflammatory |
The thieno[3,2-b]pyridine scaffold in N-(2-bromo-4-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide is recognized for its ability to interact with biological targets, making it a candidate for drug development.
Potential Applications
This compound has potential applications in pharmaceuticals due to its biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions related to inflammation or cancer. Interaction studies involving this compound typically focus on its binding affinity to various biological targets using techniques such as molecular docking simulations and in vitro assays.
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